N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-5-nitrobenzamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O4/c14-12(15)22-10-3-2-8(18(20)21)6-9(10)11(19)17-13(7-16)4-1-5-13/h2-3,6,12H,1,4-5H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXSHOHHUANKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Cyanocyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring.
Introduction of the Difluoromethoxy Group: This step involves the substitution of a suitable leaving group with a difluoromethoxy group under specific conditions.
Nitration of the Benzamide: The final step involves the nitration of the benzamide ring to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of specific chemical modifications on biological systems.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-5-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-5-nitrobenzamide is unique due to the presence of both the difluoromethoxy and nitro groups, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-5-nitrobenzamide is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 247.27 g/mol
- CAS Number : 1607312-76-4
The compound features a cyanocyclobutyl group, a difluoromethoxy group, and a nitrobenzamide moiety, which contribute to its unique chemical properties and potential biological applications.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the nitro group may facilitate redox reactions, while the difluoromethoxy group could enhance lipophilicity, aiding in cellular membrane penetration. Further studies are required to elucidate the exact pathways involved.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The nitro group is often associated with antimicrobial mechanisms, potentially through the formation of reactive nitrogen species that damage bacterial DNA.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrate that it may induce apoptosis in cancer cells by activating caspase pathways, although specific cancer types and mechanisms remain to be fully characterized.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 12 | Caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent.
In Vivo Studies
While in vitro data is promising, in vivo studies are essential for evaluating the efficacy and safety profile of this compound. Animal models have shown that administration of the compound can lead to significant tumor reduction in xenograft models. However, further research is needed to assess pharmacokinetics and long-term effects.
Comparative Analysis with Similar Compounds
This compound can be compared with other nitro-containing compounds known for their biological activities:
| Compound Name | Biological Activity |
|---|---|
| N-(5-Chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide | Anticancer, Antimicrobial |
| N-(4-Nitrophenyl)-1H-imidazole-1-acetic acid | Antimicrobial |
The presence of both difluoromethoxy and nitro groups in this compound may confer unique properties compared to these similar compounds, making it a potential candidate for further exploration in medicinal chemistry.
Q & A
Q. What are the optimal synthetic routes for N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-5-nitrobenzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Cyclobutane ring formation : Use of cycloaddition or ring-closing metathesis to generate the 1-cyanocyclobutyl moiety.
- Nitrobenzamide coupling : Amidation via coupling reagents (e.g., HATU, EDCI) under inert conditions.
- Difluoromethoxy introduction : Electrophilic fluorination or nucleophilic substitution with difluoromethoxylating agents (e.g., ClCFOCH) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity.
Key Parameters : Temperature control (0–60°C), anhydrous solvents (DMF, THF), and reaction monitoring via TLC/LCMS.
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- Spectroscopy :
- H/C NMR : Verify substituent positions (e.g., nitro group at C5, difluoromethoxy at C2) and cyclobutane geometry.
- HR-MS (ESI) : Confirm molecular weight (e.g., [M+H] at m/z 352.08) .
- Elemental Analysis : Validate C, H, N, F percentages within 0.3% of theoretical values.
- X-ray Crystallography (if crystalline): Resolve 3D conformation of the cyanocyclobutyl and benzamide groups.
Advanced Research Questions
Q. How does the difluoromethoxy group influence the compound’s reactivity and bioactivity compared to non-fluorinated analogs?
- Methodological Answer :
- Electron-Withdrawing Effects : The -OCF group increases electrophilicity at the nitrobenzamide core, enhancing interactions with electron-rich biological targets (e.g., enzymes).
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, improving pharmacokinetic profiles.
- Comparative Studies : Synthesize analogs (e.g., -OCH, -OCCl) and compare IC values in enzyme inhibition assays .
Q. What strategies are effective in resolving contradictory bioactivity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines).
- Meta-Analysis : Aggregate data from independent labs to identify outliers or trends.
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace nitro with cyano) and correlate with activity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to proteins (e.g., kinases, GPCRs).
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Data Contradiction and Experimental Design
Q. How to design experiments to validate the compound’s mechanism of action?
- Methodological Answer :
- Kinetic Studies : Measure enzyme inhibition (e.g., , ) under varying substrate concentrations.
- Mutagenesis : Modify putative binding residues in target proteins and test activity loss.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
Q. What are common pitfalls in synthesizing this compound, and how to mitigate them?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
